molecular formula C7H8N4O2 B108527 3,9-Dimethylxanthine CAS No. 15837-08-8

3,9-Dimethylxanthine

Cat. No. B108527
CAS RN: 15837-08-8
M. Wt: 180.16 g/mol
InChI Key: HEOWZFHIJSYJIC-UHFFFAOYSA-N
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Description

3,9-Dimethylxanthine is a type of methylxanthine, a class of compounds that includes caffeine, theobromine, and theophylline . Methylxanthines are natural and synthetic compounds found in many foods, drinks, pharmaceuticals, and cosmetics . They can be metabolized by certain kinds of bacteria and fungi .


Synthesis Analysis

The synthesis of 3,9-Dimethylxanthine can be achieved through the biodegradation of theobromine by Aspergillus sydowii PT-2 . This process involves N-demethylation and oxidation . The production of 3-methylxanthine, a demethylated metabolite of theobromine, was observed in the liquid culture of A. sydowii PT-2 .


Molecular Structure Analysis

The IUPAC name for 3,9-Dimethylxanthine is 3,9-dimethylpurine-2,6-dione . The InChI Key is HEOWZFHIJSYJIC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The electrochemical oxidation of 3,9-dimethylxanthine at a stationary pyrolytic graphite electrode reveals that electron-releasing methyl groups at positions 3 and 9 completely alter the oxidation mechanism .

Scientific Research Applications

Neuroprotective Agent

3,9-Dimethylxanthine: has been studied for its neuroprotective properties. It is known to have beneficial effects in neurodegenerative diseases such as Parkinson’s disease. The compound acts by antagonizing adenosine receptors and inhibiting monoamine oxidase B (MAO-B), which are mechanisms that can protect neuronal cells from damage .

Respiratory System Modulation

This compound is also explored for its effects on the respiratory system. It can act as a bronchodilator and has potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the relaxation of smooth muscle cells in the respiratory tract .

Cardiovascular Effects

In cardiovascular research, 3,9-Dimethylxanthine is of interest due to its ability to influence heart rate and blood pressure. It can be used to study the cardiac effects of xanthine derivatives and their potential therapeutic applications in cardiovascular diseases .

Diuretic Activity

The diuretic properties of 3,9-Dimethylxanthine make it a candidate for research into kidney function and fluid balance. It can help in understanding the regulation of diuresis and its implications for conditions like hypertension and edema .

Anti-inflammatory and Analgesic

Research into the anti-inflammatory and analgesic effects of 3,9-Dimethylxanthine is significant for the development of new pain management drugs. Its ability to reduce inflammation and alleviate pain could lead to novel treatments for chronic inflammatory conditions .

Metabolic Effects

The metabolic effects of 3,9-Dimethylxanthine are being investigated for their potential in treating metabolic disorders. This includes research into its impact on glucose regulation and its use as an anti-diabetic agent .

Antimicrobial Activity

Studies have also looked into the antimicrobial properties of 3,9-Dimethylxanthine . Its efficacy against various bacterial and fungal pathogens is of interest for the development of new antimicrobial drugs .

Cosmetic Industry Applications

In the cosmetic industry, 3,9-Dimethylxanthine is valued for its antioxidant properties. It is used in formulations to protect the skin from oxidative stress and may also have anti-aging benefits .

Mechanism of Action

Target of Action

3,9-Dimethylxanthine, also known as Theophylline, primarily targets the adenosine receptors and phosphodiesterase enzymes . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction . Phosphodiesterase enzymes are involved in the breakdown of cyclic AMP, a molecule that plays a significant role in many biological processes .

Mode of Action

3,9-Dimethylxanthine acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to an increase in cyclic AMP levels . As an adenosine receptor blocker, it prevents adenosine from binding to its receptors, thereby inhibiting the actions of adenosine .

Biochemical Pathways

The compound affects the adenosine signaling pathway and the cyclic AMP pathway . By blocking adenosine receptors, it inhibits the actions of adenosine, which can have various downstream effects depending on the specific cell type and the specific adenosine receptor involved . By inhibiting phosphodiesterase and thereby increasing cyclic AMP levels, it can affect various processes regulated by cyclic AMP .

Pharmacokinetics

The pharmacokinetics of 3,9-Dimethylxanthine involve its absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized by the liver, with less than 2% of the administered compound excreted unchanged in human urine . Its elimination can be affected by various factors, including age, gender, pregnancy, obesity, diseases, smoking, and drug interactions .

Result of Action

The action of 3,9-Dimethylxanthine results in bronchial dilation , smooth muscle relaxation , and central nervous system stimulation . These effects make it useful in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action, efficacy, and stability of 3,9-Dimethylxanthine can be influenced by various environmental factors. For example, factors like pH can affect its electrochemical oxidation . Additionally, factors like diet and lifestyle can influence its pharmacokinetics and pharmacodynamics .

Future Directions

Methylxanthines, including 3,9-Dimethylxanthine, have potential therapeutic applications. For example, they have been suggested as potential therapeutic agents for glioblastoma . Additionally, the modulation of the dipole potential of model lipid membranes with phytochemicals, including xanthine derivatives, is a topic of ongoing research .

properties

IUPAC Name

3,9-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOWZFHIJSYJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166410
Record name 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Dimethylxanthine

CAS RN

15837-08-8
Record name 3,9-Dimethylxanthine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,9-Dimethylxanthine
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Record name 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione
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Record name 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 3,9-dimethylxanthine and how does it relate to its classification as a purine derivative?

A: 3,9-Dimethylxanthine is a purine derivative, meaning its core structure consists of a pyrimidine ring fused to an imidazole ring. As the name suggests, it has two methyl groups attached to the purine core at positions 3 and 9. []

Q2: How does the presence of methyl groups at positions 3 and 9 in 3,9-dimethylxanthine influence its chemical reactivity compared to unsubstituted xanthine?

A: The methyl groups in 3,9-dimethylxanthine, being electron-donating groups, significantly influence its reactivity. For instance, they impact the electrochemical oxidation mechanism compared to unsubstituted xanthine. [] In reactions with nucleophiles, the methyl groups can hinder or alter the reaction pathway. For example, while 8-bromoxanthine readily undergoes nucleophilic substitution with amines, the corresponding reactions with 8-bromo-3,9-dimethylxanthine require harsher conditions and can lead to rearrangements. []

Q3: How do the tautomeric forms of 3,9-dimethylxanthine compare to those of other methylated xanthines?

A: NMR studies indicate that in aqueous solution, 3,9-dimethylxanthine predominantly exists in a tautomeric form where the N(7) hydrogen is present. This contrasts with xanthines possessing an unsubstituted imidazole ring, which primarily exist as the N(7)H tautomers. Additionally, the steric hindrance from the two methyl groups in 3,9-dimethylxanthine leads to a downfield shift of both methyl signals in NMR spectra. []

Q4: Can 3,9-dimethylxanthine bind to polyadenylic acid (poly(A)) like some other xanthine derivatives?

A: Unlike some other xanthine derivatives like 3-methylxanthine, 3,9-dimethylxanthine does not exhibit significant interaction with poly(A). This suggests that the specific position of methyl groups on the xanthine ring plays a crucial role in determining binding affinity with polynucleotides. []

Q5: What synthetic routes are available for the preparation of 3,9-dimethylxanthine and its derivatives?

A: 3,9-Dimethylxanthine and its derivatives can be synthesized through various routes. One approach involves using 1-methyl-6-chlorouracil as a starting material, followed by a series of nucleophilic reactions, nitrosation, reduction, formylation, and finally, dehydrocyclization. [, ] Another method involves the dehydrocyclization of 5-arylamido-1-methyl-6-methylaminouracils. []

Q6: Are there any reported biological activities associated with 3,9-dimethylxanthine?

A: While 3,9-dimethylxanthine itself hasn't been extensively studied for its biological activities, research indicates that it can enhance the effects of forskolin, an activator of adenylyl cyclase, in glucose-stimulated beta cells. This suggests a potential role in modulating intracellular signaling pathways. []

Q7: What analytical techniques are typically employed for the characterization and quantification of 3,9-dimethylxanthine?

A: NMR spectroscopy plays a crucial role in identifying and characterizing 3,9-dimethylxanthine, especially in differentiating it from other methylated xanthine derivatives. [] Additionally, techniques like UV spectroscopy are helpful in studying its ionization processes. [] Electrochemical methods, particularly those involving pyrolytic graphite electrodes, are valuable for investigating the oxidation behavior of 3,9-dimethylxanthine. []

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